molecular formula C17H11Br2N3O4S B11678476 N-{5-[(2,4-dibromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide

N-{5-[(2,4-dibromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B11678476
M. Wt: 513.2 g/mol
InChI Key: OGDZTZBMEORJTA-UHFFFAOYSA-N
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Description

N-{5-[(2,4-DIBROMOPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a benzodioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2,4-DIBROMOPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the 2,4-dibromophenoxy methyl intermediate. This intermediate is then reacted with a thiadiazole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2,4-DIBROMOPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The bromine atoms in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{5-[(2,4-DIBROMOPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-{5-[(2,4-DIBROMOPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[(2,4-DIBROMOPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,2-DIMETHYLPROPANAMIDE
  • **N-{5-[(2,4-DIBROMOPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-IODOBENZAMIDE

Uniqueness

N-{5-[(2,4-DIBROMOPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a thiadiazole ring and a benzodioxole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H11Br2N3O4S

Molecular Weight

513.2 g/mol

IUPAC Name

N-[5-[(2,4-dibromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H11Br2N3O4S/c18-10-2-4-12(11(19)6-10)24-7-15-21-22-17(27-15)20-16(23)9-1-3-13-14(5-9)26-8-25-13/h1-6H,7-8H2,(H,20,22,23)

InChI Key

OGDZTZBMEORJTA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)COC4=C(C=C(C=C4)Br)Br

Origin of Product

United States

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